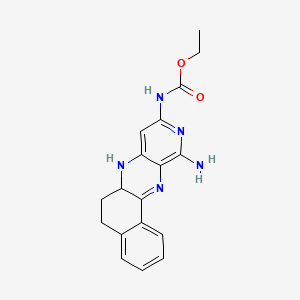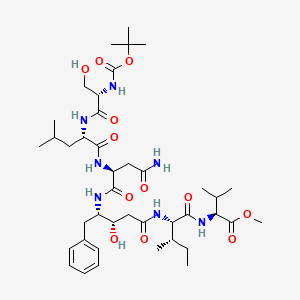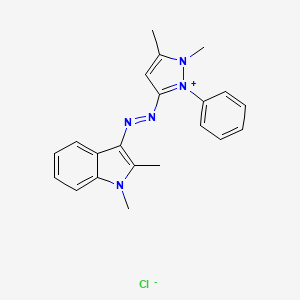
3-((1,2-Dimethyl-1H-indol-3-yl)azo)-1,5-dimethyl-2-phenyl-1H-pyrazolium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1,2-Dimethyl-1H-indol-3-yl)azo)-1,5-dimethyl-2-phenyl-1H-pyrazolium chloride is a complex organic compound with the molecular formula C21H24N5Cl. This compound is known for its unique structural features, which include an indole ring, a pyrazolium core, and an azo linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,2-Dimethyl-1H-indol-3-yl)azo)-1,5-dimethyl-2-phenyl-1H-pyrazolium chloride typically involves the following steps:
Formation of the Indole Derivative: The starting material, 1,2-dimethylindole, undergoes a series of reactions to introduce the azo group at the 3-position. This is usually achieved through diazotization followed by azo coupling.
Synthesis of the Pyrazolium Core: The pyrazolium core is synthesized separately, often starting from phenylhydrazine and acetylacetone, which undergo cyclization to form the pyrazole ring.
Coupling Reaction: The indole derivative and the pyrazolium core are then coupled under specific conditions to form the final product. This step often requires the use of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
3-((1,2-Dimethyl-1H-indol-3-yl)azo)-1,5-dimethyl-2-phenyl-1H-pyrazolium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of the corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the indole and pyrazolium rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic and nucleophilic reagents can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid structures, while reduction typically produces amines .
科学的研究の応用
3-((1,2-Dimethyl-1H-indol-3-yl)azo)-1,5-dimethyl-2-phenyl-1H-pyrazolium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, including enzyme interactions and cellular signaling pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 3-((1,2-Dimethyl-1H-indol-3-yl)azo)-1,5-dimethyl-2-phenyl-1H-pyrazolium chloride involves its interaction with specific molecular targets. The azo linkage and the aromatic rings allow it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signaling pathways .
類似化合物との比較
Similar Compounds
- 3-((1,2-Dimethyl-1H-indol-3-yl)azo)-1,5-dimethyl-2-phenyl-1H-pyrazolium bromide
- 3-((1,2-Dimethyl-1H-indol-3-yl)azo)-1,5-dimethyl-2-phenyl-1H-pyrazolium iodide
Uniqueness
Compared to similar compounds, 3-((1,2-Dimethyl-1H-indol-3-yl)azo)-1,5-dimethyl-2-phenyl-1H-pyrazolium chloride exhibits unique properties due to the presence of the chloride ion. This can influence its solubility, reactivity, and interaction with biological targets, making it a compound of particular interest in various research fields .
特性
CAS番号 |
89923-55-7 |
|---|---|
分子式 |
C21H22N5.Cl C21H22ClN5 |
分子量 |
379.9 g/mol |
IUPAC名 |
(1,2-dimethylindol-3-yl)-(1,5-dimethyl-2-phenylpyrazol-2-ium-3-yl)diazene;chloride |
InChI |
InChI=1S/C21H22N5.ClH/c1-15-14-20(26(25(15)4)17-10-6-5-7-11-17)22-23-21-16(2)24(3)19-13-9-8-12-18(19)21;/h5-14H,1-4H3;1H/q+1;/p-1 |
InChIキー |
VHYVLIRUHIJBFC-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=[N+](N1C)C2=CC=CC=C2)N=NC3=C(N(C4=CC=CC=C43)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanedioic acid, bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, bis[2,2,6,6-tetramethyl-1-(1-oxo-2-propenyl)-4-piperidinyl] ester](/img/structure/B12808925.png)
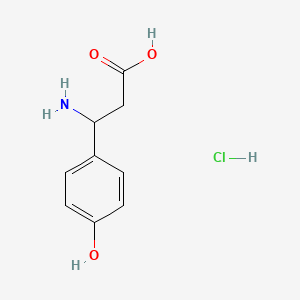
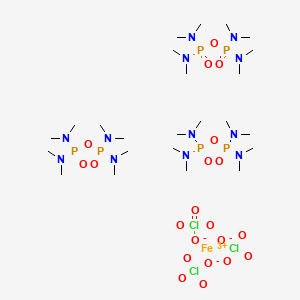
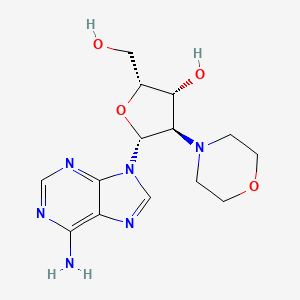

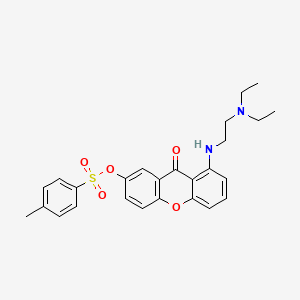
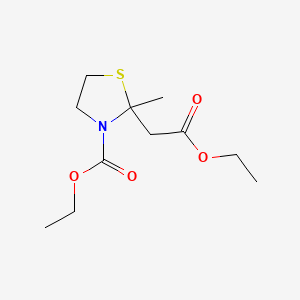
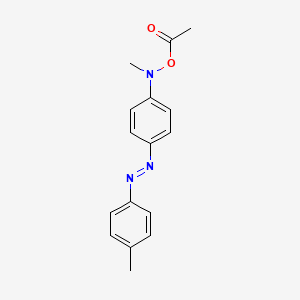
![3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one Hydrochloride](/img/structure/B12808968.png)
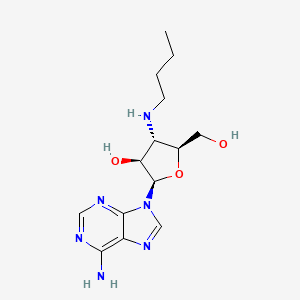
![1,2,5,6,11,11b-Hexahydro-3H-indolizino[8,7-b]indol-3-one](/img/structure/B12808978.png)

